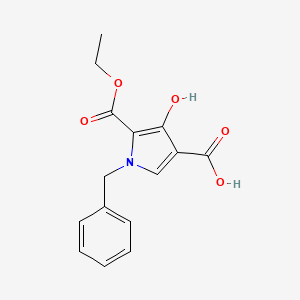
1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid is a complex organic compound with a molecular formula of C15H17NO5. This compound is characterized by its pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The presence of benzyl, ethoxycarbonyl, and hydroxy groups attached to the pyrrole ring makes this compound unique and versatile for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the benzyl, ethoxycarbonyl, and hydroxy groups. The reaction conditions often involve the use of solvents like ethanol and reagents such as potassium hydroxide and hydrochloric acid. For instance, a solution of trans-1-benzyl-2,5-pyrrolidine dicarboxylic acid diethyl ester in ethanol is treated with potassium hydroxide, followed by acidification and extraction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-benzyl-5-(ethoxycarbonyl)-4-oxo-1H-pyrrole-3-carboxylic acid.
Reduction: Formation of 1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzyl-5-oxopyrrolidine-2-carboximidamide: Known for its neuroprotective properties.
1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates: Used in pharmaceutical and biological applications.
4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids: Utilized in organic synthesis and materials science.
Uniqueness
1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid stands out due to its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C15H15NO5 |
|---|---|
Molekulargewicht |
289.28 g/mol |
IUPAC-Name |
1-benzyl-5-ethoxycarbonyl-4-hydroxypyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO5/c1-2-21-15(20)12-13(17)11(14(18)19)9-16(12)8-10-6-4-3-5-7-10/h3-7,9,17H,2,8H2,1H3,(H,18,19) |
InChI-Schlüssel |
RMKOOMRWFFXQIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CN1CC2=CC=CC=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



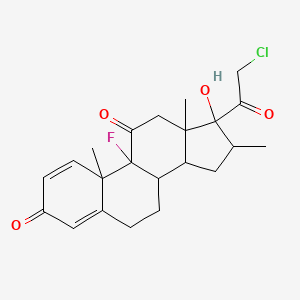
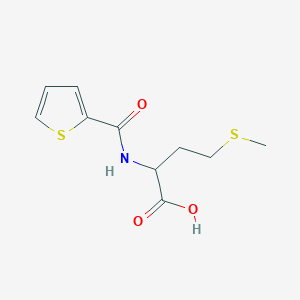
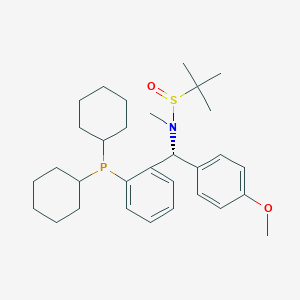
![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)
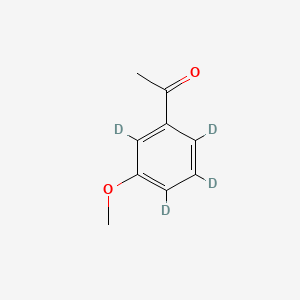
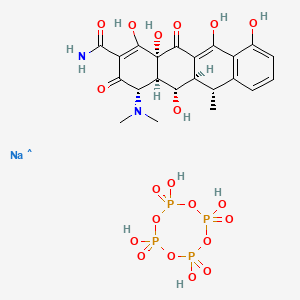
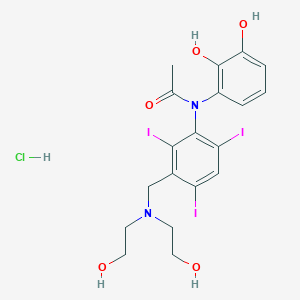
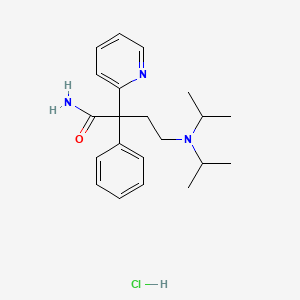
![(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride](/img/structure/B15126306.png)
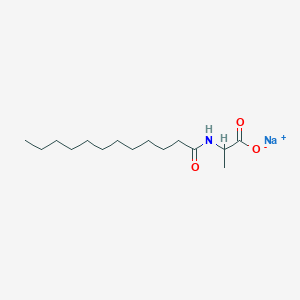

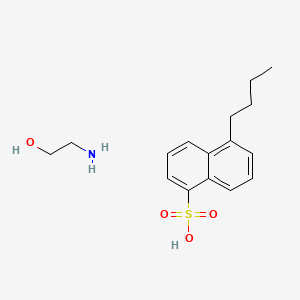
![tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B15126333.png)
